

A Comprehensive Technical Guide to Thiazolylalanine for Advanced Research and Development

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Compound of Interest

Compound Name: *Thiazolylalanine*

Cat. No.: *B1683130*

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Abstract: This technical guide provides an in-depth exploration of **Thiazolylalanine**, a non-proteinogenic amino acid of significant interest to the pharmaceutical and life sciences sectors. We will dissect its core physicochemical properties, with a particular focus on its various stereoisomeric forms and their corresponding Chemical Abstracts Service (CAS) numbers and molecular weights. This document moves beyond simple data recitation to explain the scientific rationale behind its synthesis, analytical validation, and application. By contextualizing **Thiazolylalanine** within the broader framework of medicinal chemistry—specifically as a derivative of the thiazole "privileged scaffold"—this guide aims to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this versatile molecule in their work.

Core Physicochemical Properties and Identifiers

Thiazolylalanine is not a single entity but exists as different stereoisomers. The distinction between the L-form, D-form, and the racemic (DL) mixture is critical for applications in stereospecific biological systems, such as peptide synthesis and chiral drug design. The L-isomer, (S)-2-amino-3-(thiazol-4-yl)propanoic acid, is the most frequently referenced form in literature and commercial availability.[1][2]

Key identification parameters are summarized below. It is imperative for researchers to specify the exact stereoisomer and its corresponding CAS number in all experimental records and procurement orders to ensure reproducibility and accuracy.

Identifier	L-Thiazolylalanine	D-Thiazolylalanine	DL-Thiazolylalanine
Primary CAS Number	119433-80-6 [1] [2] [3] [4] [5] [6]	131896-42-9 [3] [7] [8]	14717-97-6 [3] [8] [9] [10]
Alternate CAS Number	136010-41-8 [3] [8]	N/A	N/A
IUPAC Name	(2S)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid [1] [2]	(2R)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid	(2RS)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid

All isomers share the same fundamental molecular composition. The precise mass is a critical parameter for high-resolution mass spectrometry (HRMS) analysis, which is a cornerstone of modern compound identification.

Table 2: General Physicochemical Data

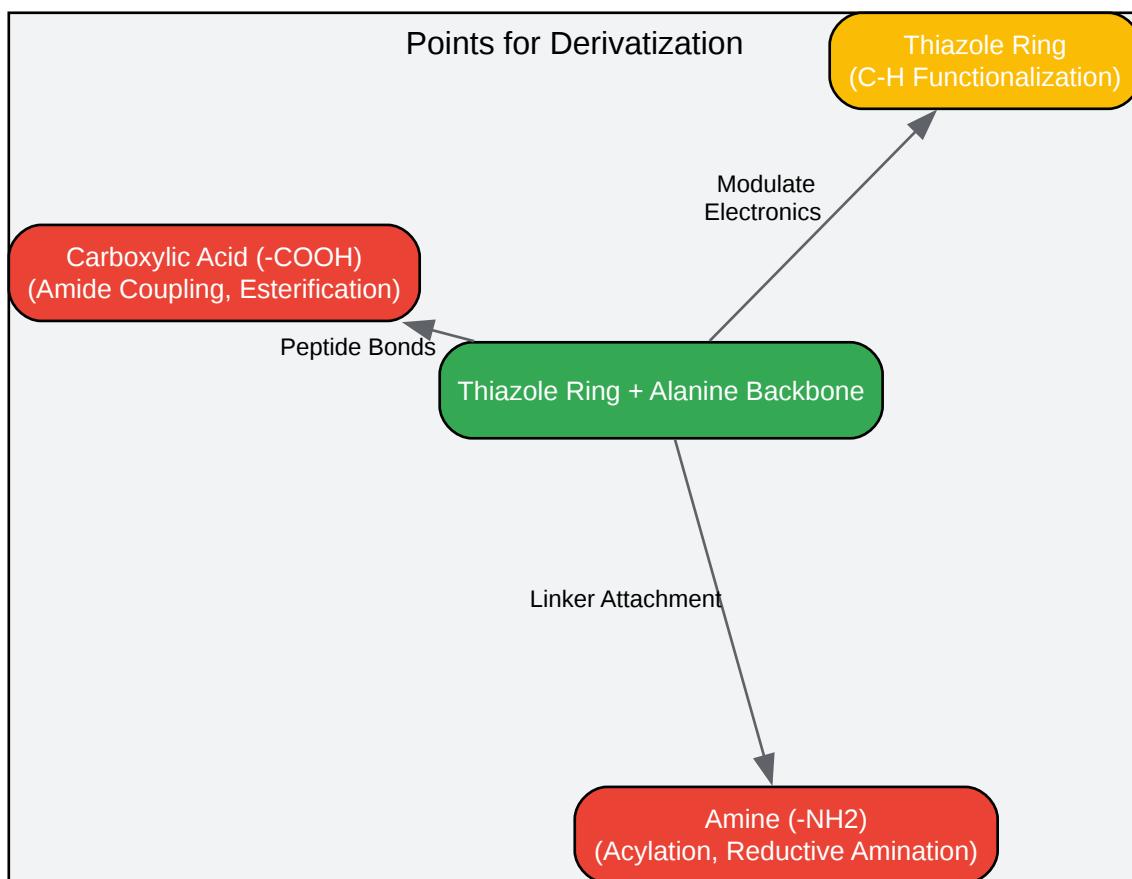
Property	Value	Source
Molecular Formula	$C_6H_8N_2O_2S$	[1] [2] [3] [4] [5]
Molecular Weight	~172.21 g/mol	[1] [4]
Exact Mass	172.0306 Da	[1] [2]
Appearance	White to pale yellow solid powder	[3] [4]
Solubility	Slightly soluble in water; Soluble in DMSO	[2] [3] [11]

| Storage Conditions | Dry, dark, and at 0-4°C (short term) or -20°C (long term) |[\[2\]](#) |

The Thiazole Moiety: A Privileged Scaffold in Medicinal Chemistry

To appreciate the utility of **Thiazolylalanine**, one must first understand the significance of its core heterocyclic component: the thiazole ring. In medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," are repeatedly found in a wide range of biologically active compounds.[12][13] The thiazole ring is a quintessential example of such a scaffold, present in numerous approved drugs spanning antibiotics, anti-inflammatories, and anti-cancer agents.[14][15]

The value of the thiazole ring stems from its unique electronic properties and its ability to engage in various non-covalent interactions (e.g., hydrogen bonding, π - π stacking) with biological targets like enzymes and receptors.[15] By incorporating this pre-validated scaffold, **Thiazolylalanine** provides a strategic starting point for drug discovery, allowing chemists to build molecular diversity around a proven core.



Caption: **Thiazolylalanine** as a versatile building block for drug discovery.

Synthesis and Chiral Resolution: A Technical Overview

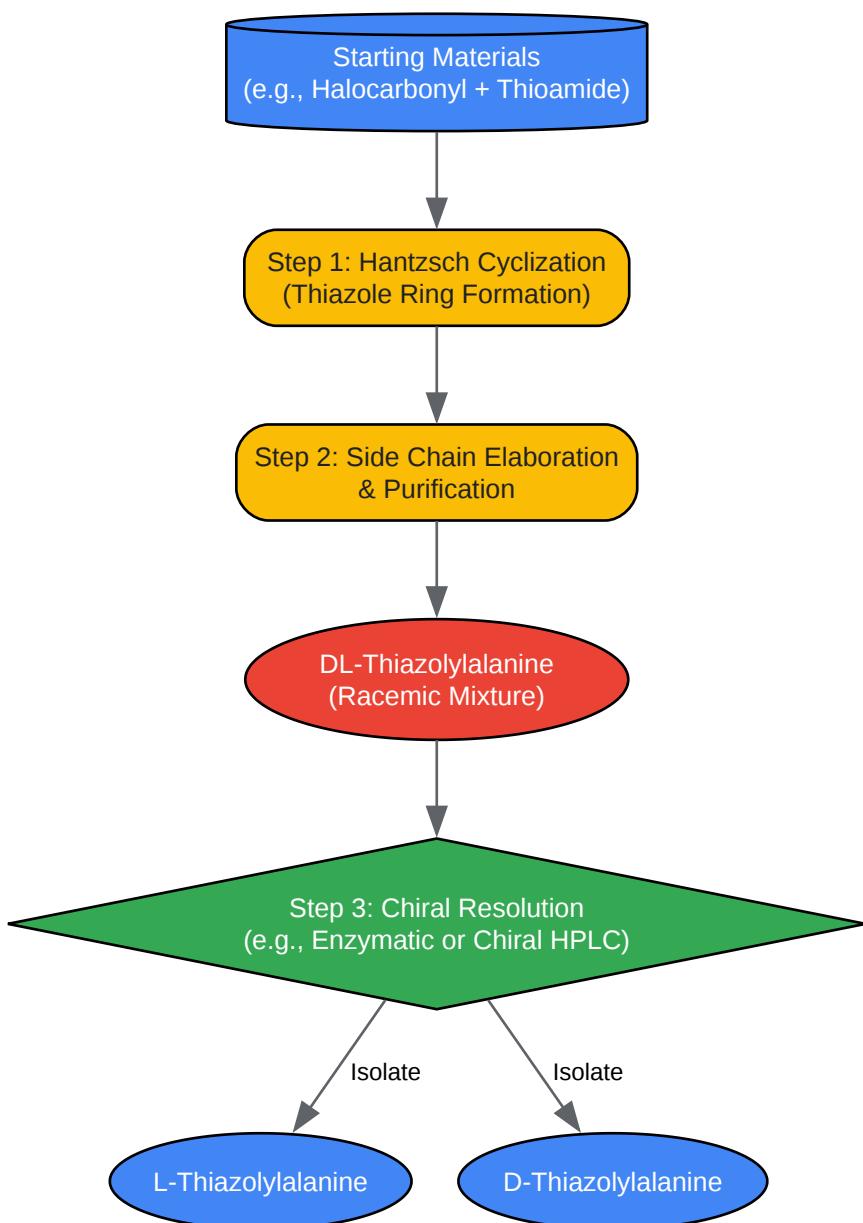
The synthesis of **Thiazolylalanine** is a non-trivial process that requires careful control, particularly to establish the desired stereochemistry. While multiple routes exist, a common conceptual approach involves the construction of the thiazole ring followed by introduction of the amino acid side chain, or the modification of a pre-existing amino acid. The Hantzsch thiazole synthesis is a classic and robust method for forming the thiazole ring itself.^[16] A generalized workflow for producing a racemic mixture, which would then require chiral resolution, is outlined below.

Experimental Protocol: Conceptual Synthesis of DL-Thiazolylalanine

This protocol is a representative workflow and should be adapted and optimized based on specific laboratory conditions and safety assessments.

- Reactant Preparation: A suitable α -haloketone or aldehyde precursor is reacted with a thioamide. For **Thiazolylalanine**, this involves starting materials that can ultimately yield the alanine side chain.
- Cyclocondensation (Hantzsch Reaction): The α -halocarbonyl compound and the thioamide are heated in a suitable solvent (e.g., ethanol, DMF). This reaction forms the thiazole ring through a cyclocondensation mechanism.
- Side Chain Elaboration: The resulting thiazole derivative is then chemically modified to introduce the aminopropanoic acid side chain. This can involve multiple steps, such as alkylation followed by amination and hydrolysis.
- Purification: The crude product (**DL-Thiazolylalanine**) is purified using standard techniques such as recrystallization or column chromatography to yield the racemic mixture.
- Chiral Resolution (Self-Validation Step): To obtain the pure L- or D-enantiomer, the racemic mixture must be resolved. This is a critical step for ensuring biological specificity.

- Enzymatic Resolution: A highly specific and common industrial method. Lipases or acylases can be used to selectively catalyze a reaction on one enantiomer (e.g., hydrolyze an N-acetylated derivative), allowing for the separation of the modified and unmodified forms.[17]
- Chiral Chromatography: The racemic mixture is passed through a chiral stationary phase (CSP) in an HPLC system, which physically separates the two enantiomers based on their differential interaction with the chiral phase.



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Caption: Generalized workflow for the synthesis and resolution of **Thiazolylalanine**.

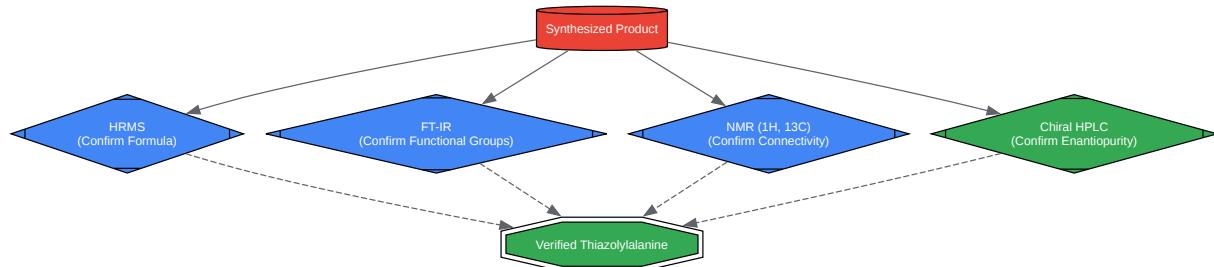
Analytical Characterization and Quality Control

Confirming the identity, purity, and stereochemistry of **Thiazolylalanine** is paramount. A multi-modal analytical approach is required for comprehensive quality control.

Experimental Protocol: Structural Elucidation Workflow

- Mass Spectrometry (MS):
 - Objective: Confirm molecular weight and elemental composition.
 - Methodology: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid). Analyze using Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry in positive ion mode.
 - Expected Result: A prominent peak corresponding to the protonated molecule $[M+H]^+$ at $m/z \approx 173.038$. The high-resolution mass should be within 5 ppm of the theoretical exact mass (172.0306 Da) for the neutral molecule, confirming the $C_6H_8N_2O_2S$ formula.
- Infrared (IR) Spectroscopy:
 - Objective: Identify key functional groups.
 - Methodology: Analyze the solid sample using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
 - Expected Result: Characteristic absorption bands for O-H stretch (broad, $\sim 3000-3300\text{ cm}^{-1}$ from the carboxylic acid), N-H stretch ($\sim 3100-3300\text{ cm}^{-1}$ from the amine), C=O stretch ($\sim 1580-1650\text{ cm}^{-1}$ from the carboxylate), and C=N/C=C stretches ($\sim 1500-1600\text{ cm}^{-1}$) from the thiazole ring.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Objective: Provide a detailed map of the molecular structure.

- Methodology: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Expected Result:
 - ¹H NMR: Distinct signals for the two protons on the thiazole ring, the α-proton (CH), and the two β-protons (CH₂). The chemical shifts and coupling patterns will confirm the connectivity.
 - ¹³C NMR: Six distinct signals corresponding to the six carbon atoms in the molecule, including the carbonyl carbon, the α- and β-carbons, and the three carbons of the thiazole ring.
- Chiral Purity Analysis:
 - Objective: Determine the enantiomeric excess (% ee).
 - Methodology: Use High-Performance Liquid Chromatography (HPLC) with a chiral column. Develop a mobile phase that provides baseline separation of the L- and D-enantiomers.
 - Expected Result: For a chirally pure sample, a single peak should be observed at the retention time corresponding to the desired enantiomer. The area of any peak corresponding to the undesired enantiomer is used to calculate the % ee.



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Caption: A comprehensive analytical workflow for the validation of **Thiazolylalanine**.

Applications in Research and Drug Development

The unique structure of **Thiazolylalanine** makes it a valuable tool in several advanced scientific fields.

- **Pharmaceutical Development:** As a non-natural amino acid, it is used as a key building block in the synthesis of peptidomimetics and novel small-molecule drugs.^[4] Its incorporation can enhance metabolic stability, improve binding affinity, and introduce novel pharmacological properties compared to natural amino acid counterparts. It is actively explored for developing agents against metabolic disorders and cancer.^[4]
- **Biochemical Research:** **Thiazolylalanine** serves as a probe for studying protein-protein interactions and enzyme mechanisms.^[4] By replacing a natural amino acid like Phenylalanine or Histidine, researchers can investigate the role of aromaticity and hydrogen bonding in biological recognition events.
- **Agricultural Chemistry:** The thiazole motif is also present in many bioactive agrochemicals. Research is ongoing to explore **Thiazolylalanine** derivatives as potential plant growth regulators or as precursors for novel pesticides and herbicides.^[4]

- Cosmetic Formulations: Its antioxidant properties are being investigated for use in advanced skincare products to protect against oxidative stress.[4]

Conclusion

Thiazolylalanine is far more than a simple chemical; it is a strategic tool for innovation in the molecular sciences. Its well-defined physicochemical properties, combined with the proven biological relevance of its thiazole core, make it a high-value building block for creating novel molecules with tailored functions. A rigorous understanding of its stereochemistry, synthesis, and analytical validation—as detailed in this guide—is essential for any researcher aiming to harness its full potential in drug discovery, biochemistry, and beyond.

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